molecular formula C13H9BClNO2S B1397168 (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid CAS No. 1076232-78-4

(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid

Cat. No. B1397168
CAS RN: 1076232-78-4
M. Wt: 289.5 g/mol
InChI Key: IKEJMPKYYYKRTK-UHFFFAOYSA-N
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Description

“(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C13H9BClNO2S and a molecular weight of 289.5 g/mol. It is a derivative of benzo[d]thiazole, a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid” is characterized by the presence of a benzo[d]thiazole ring, a phenyl ring, and a boronic acid group. The benzo[d]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

  • Anticancer Applications : A study demonstrated the anticancer potential of a new molecule, (E/Z)-(4-(3-(2-((4-chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxy carbonyl)-3-oxoprop-1-en-1-yl)phenyl) boronic acid. It showed promising activity against various cell lines, indicating potential as a candidate for drug development processes (Zagade et al., 2020).

  • Fluorescence Recognition in Biological Systems : A boronic acid derivative was synthesized for use as a fluorescence probe for Fe3+ and F- ions. This study highlights its application in bioimaging and detecting intracellular ions in living cells, demonstrating its potential in biomedical research (Selvaraj et al., 2019).

  • Antimicrobial Agent : Derivatives of 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one, closely related to the compound , have been studied for their antimicrobial properties. These compounds exhibited moderate to excellent activity against selected bacterial and fungal strains (B'Bhatt & Sharma, 2017).

  • Optical Modulation in Nanotechnology : The role of phenyl boronic acids in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes was explored. This highlights the potential use of such compounds in developing advanced materials with specific optical properties (Mu et al., 2012).

  • Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles have shown potential as antiviral inhibitors, particularly against the Hepatitis C virus. This application indicates the significance of boronic acid derivatives in developing new antiviral strategies (Khanal et al., 2013).

  • Drug Delivery Systems : The creation of a polymeric carrier for the delivery of boronic acid-containing drugs demonstrated its efficacy in improving pharmacokinetics and targeted drug release. This research is crucial for the clinical translation of boronic acid-containing drugs (Kim et al., 2020).

Future Directions

The future directions for research on “(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid” and its derivatives could include further exploration of their potential as quorum sensing inhibitors , as well as their potential for other biological activities .

Mechanism of Action

Target of Action

Boronic acids, including (3-(4-chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid, are known to participate in numerous cross-coupling reactions .

Mode of Action

The mode of action of (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid involves its participation in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid, with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid participates, is a key biochemical pathway . This reaction is widely applied in carbon–carbon bond-forming reactions and is known for its mild and functional group tolerant reaction conditions .

Pharmacokinetics

Boronic acids are generally known for their stability and environmentally benign nature .

Result of Action

The result of the action of (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in various fields, including organic synthesis and medicinal chemistry .

Action Environment

The action of (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . Additionally, the rate of hydrolysis of boronic acids, including (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid, is considerably accelerated at physiological pH .

properties

IUPAC Name

[3-(4-chloro-1,3-benzothiazol-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BClNO2S/c15-10-5-2-6-11-12(10)16-13(19-11)8-3-1-4-9(7-8)14(17)18/h1-7,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEJMPKYYYKRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=NC3=C(S2)C=CC=C3Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60730295
Record name [3-(4-Chloro-1,3-benzothiazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1076232-78-4
Record name [3-(4-Chloro-1,3-benzothiazol-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60730295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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